N-[3-(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)pyridin-4-yl]-2,2-dimethylpropanamide
Description
N-[3-(6,6-dimethyl-3-azabicyclo[310]hexane-3-carbonyl)pyridin-4-yl]-2,2-dimethylpropanamide is a complex organic compound that features a unique bicyclic structure
Properties
IUPAC Name |
N-[3-(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)pyridin-4-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-17(2,3)16(23)20-14-6-7-19-8-11(14)15(22)21-9-12-13(10-21)18(12,4)5/h6-8,12-13H,9-10H2,1-5H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLWOVSRVIFCHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1CN(C2)C(=O)C3=C(C=CN=C3)NC(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)pyridin-4-yl]-2,2-dimethylpropanamide involves several steps, starting with the preparation of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane. One efficient method for synthesizing this bicyclic structure is through the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis . The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous THF with N,N’-Bis(p-toluenesulfonyl) hydrazine, forming alpha-diazoacetate .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by employing continuous flow chemistry techniques, which enhance the efficiency and scalability of the process. The use of advanced catalytic systems and automated reactors can further improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)pyridin-4-yl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous solvents like THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[3-(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)pyridin-4-yl]-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-[3-(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)pyridin-4-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as viral proteases. The compound inhibits the activity of these enzymes, thereby preventing the replication of viruses. The bicyclic structure is crucial for binding to the active site of the protease, blocking its function and disrupting the viral life cycle .
Comparison with Similar Compounds
Similar Compounds
Boceprevir: Another antiviral compound with a similar bicyclic structure used in the treatment of hepatitis C.
PF-07321332: An oral medication for COVID-19 that also features a bicyclic scaffold.
Uniqueness
N-[3-(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)pyridin-4-yl]-2,2-dimethylpropanamide is unique due to its specific combination of a pyridine ring and a bicyclic hexane structure, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
